Carbonato de Praseodimio Octahidratado

Descripción general

Descripción

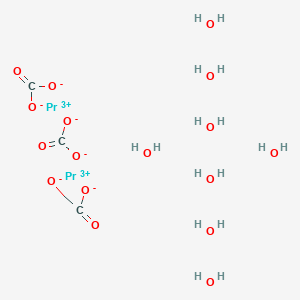

Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr₂(CO₃)₃·8H₂O. It is a green crystalline substance that is insoluble in water but soluble in acids. This compound is part of the rare earth elements group and is used in various scientific and industrial applications due to its unique properties .

Aplicaciones Científicas De Investigación

Praseodymium Carbonate Octahydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other praseodymium compounds and catalysts.

Biology: Investigated for its potential use in biological imaging and as a contrast agent.

Medicine: Explored for its potential in drug delivery systems and therapeutic applications.

Industry: Utilized in the production of high-power magnets, pigments, and glass coloring agents.

Mecanismo De Acción

Target of Action

It’s known that praseodymium, like other rare earth elements, can interact with various biological molecules and structures due to its unique chemical properties .

Mode of Action

Praseodymium Carbonate Octahydrate is soluble in acids and emits carbon dioxide when it interacts with acids . This reaction can be represented as follows:

Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2Pr_2(CO_3)_3 + 6H^+ \rightarrow 2Pr^{3+} + 3H_2O + 3CO_2 Pr2(CO3)3+6H+→2Pr3++3H2O+3CO2

It is insoluble in water , which may limit its interaction with biological systems.

Biochemical Pathways

One study suggests that praseodymium can enhance the tolerance of maize seedlings subjected to cadmium stress by up-regulating the enzymes in the regeneration and biosynthetic pathways of ascorbate and glutathione .

Pharmacokinetics

Its solubility in water is very low , which could potentially affect its bioavailability and distribution in biological systems.

Result of Action

It’s known that praseodymium can form compounds with hydrazine, such as pr2(co3)3•12n2h4•5h2o, which is a pale green crystal that is slightly soluble in water but insoluble in benzene .

Action Environment

The action of Praseodymium Carbonate Octahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment due to its reactivity with acids . Moreover, its stability could be influenced by temperature and humidity due to its hydrate form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Praseodymium Carbonate Octahydrate can be synthesized through several methods:

Hydrolysis of Praseodymium(III) Chloroacetate: This method involves the hydrolysis of praseodymium(III) chloroacetate in water, resulting in the formation of praseodymium carbonate and chloroform. [ 2 \text{Pr(C}_2\text{Cl}_3\text{O}_2\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Pr}_2(\text{CO}_3)_3 + 6 \text{CHCl}_3 + 3 \text{CO}_2 ]

Reaction with Sodium Bicarbonate: Another method involves reacting praseodymium chloride with sodium bicarbonate saturated with carbon dioxide. [ \text{PrCl}_3 + 3 \text{NaHCO}_3 \rightarrow \text{Pr}_2(\text{CO}_3)_3 + 3 \text{NaCl} + 3 \text{CO}_2 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of Praseodymium Carbonate Octahydrate typically involves large-scale precipitation reactions where praseodymium salts are reacted with carbonate sources under controlled conditions to ensure high purity and yield .

Types of Reactions:

Acid-Base Reactions: Praseodymium Carbonate Octahydrate reacts with acids to form praseodymium salts, water, and carbon dioxide. [ \text{Pr}_2(\text{CO}_3)_3 + 6 \text{H}^+ \rightarrow 2 \text{Pr}^{3+} + 3 \text{H}_2\text{O} + 3 \text{CO}_2 ]

Thermal Decomposition: When heated, it decomposes to form praseodymium oxide and carbon dioxide.

Common Reagents and Conditions:

Heat: Thermal decomposition requires controlled heating to specific temperatures to yield desired products.

Major Products:

Praseodymium Salts: Formed through acid-base reactions.

Praseodymium Oxide: Formed through thermal decomposition.

Comparación Con Compuestos Similares

Cerium Carbonate: Similar in structure and properties but has different oxidation states and reactivity.

Neodymium Carbonate: Another rare earth carbonate with comparable applications but distinct magnetic properties.

Uniqueness: Praseodymium Carbonate Octahydrate is unique due to its specific green coloration, solubility characteristics, and its role in producing high-power magnets and specialized pigments .

Actividad Biológica

Praseodymium Carbonate Octahydrate (Pr₂(CO₃)₃·8H₂O), a compound of the rare earth element praseodymium, has garnered interest due to its unique properties and potential biological activities. This article explores the biological activity of Praseodymium Carbonate Octahydrate, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Identification:

- Molecular Formula: C₃H₁₆O₁₇Pr₂

- Molecular Weight: 605.959 g/mol

- CAS Number: 14948-62-0

- Appearance: Green crystalline solid

- Purity: 99.9% (REO)

Table 1: Chemical Properties of Praseodymium Carbonate Octahydrate

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₆O₁₇Pr₂ |

| Molecular Weight | 605.959 g/mol |

| CAS Number | 14948-62-0 |

| Appearance | Green crystalline solid |

| Purity | 99.9% (REO) |

Toxicological Studies

Research on the toxicological effects of rare earth elements, including praseodymium, indicates that exposure can lead to various biological responses. A study examining the cytotoxicity of praseodymium compounds demonstrated that certain concentrations could induce oxidative stress in mammalian cells, which is a precursor to cellular damage and apoptosis .

Pharmacological Potential

Praseodymium compounds have been investigated for their potential pharmacological applications. A notable study explored the use of Praseodymium Carbonate in drug delivery systems, where it was found to enhance the solubility and bioavailability of certain pharmaceuticals . The compound's ability to form stable complexes with various biomolecules suggests potential applications in targeted therapy.

Case Studies

-

Case Study on Antioxidant Activity:

A study conducted on Praseodymium Carbonate Octahydrate revealed its antioxidant properties, suggesting that it could mitigate oxidative damage in cells. The research indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) in vitro, highlighting its potential as a protective agent against oxidative stress-related diseases . -

Case Study on Cellular Uptake:

Investigations into the cellular uptake mechanisms of praseodymium compounds showed that Praseodymium Carbonate Octahydrate can be internalized by cells via endocytosis, leading to enhanced intracellular concentrations that may be beneficial for therapeutic applications .

The biological activity of Praseodymium Carbonate Octahydrate may be attributed to several mechanisms:

- Antioxidative Mechanisms: The compound appears to modulate oxidative stress pathways, potentially through the upregulation of endogenous antioxidant enzymes.

- Cellular Signaling: Praseodymium ions may interact with cellular signaling pathways involved in proliferation and apoptosis, influencing cell fate decisions.

- Metal Ion Interactions: As a lanthanide ion, praseodymium can form complexes with biomolecules, altering their function and stability.

Propiedades

IUPAC Name |

praseodymium(3+);tricarbonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQEMTYQGRHIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16O17Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648481 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14948-62-0 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.